6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound with the molecular formula C12H16N3O4Br. It is a derivative of imidazo[1,2-a]pyridine, featuring a nitro group at the 6-position and an ethyl ester group at the carboxylic acid moiety, along with a hydrobromide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from imidazo[1,2-a]pyridine. The key steps involve nitration, esterification, and the addition of hydrobromic acid. The nitration step typically involves treating imidazo[1,2-a]pyridine with a nitrating agent such as nitric acid and sulfuric acid. The esterification step involves reacting the nitro-substituted imidazo[1,2-a]pyridine with ethanol in the presence of an acid catalyst. Finally, hydrobromic acid is added to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Large-scale reactors would be used, and the process would be optimized to minimize waste and by-products. Purification steps such as recrystallization or chromatography might be employed to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas with a catalyst, iron and hydrochloric acid, or sodium dithionite.
Substitution: Nucleophiles such as ammonia, amines, or alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, such as 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its nitro group and ester functionality make it a versatile building block for various chemical reactions.
Biology: In biological research, 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can be used as a probe to study biological systems. Its nitro group can be reduced in anaerobic conditions, making it useful in studying hypoxic environments in cells.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to undergo reduction in hypoxic conditions makes it a candidate for prodrugs that target hypoxic tumor cells.
Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects depends on its specific application. In the context of medicinal chemistry, its reduction in hypoxic conditions can lead to the formation of reactive intermediates that can interact with biological targets. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine derivatives
Nitroimidazole derivatives
Ester derivatives of pyridine
Eigenschaften
IUPAC Name |
ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4.BrH/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8;/h3-6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPIRJXGRAEQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.